molecular formula C12H12O4 B1353540 5,7-dihydroxy-4-propyl-2H-chromen-2-one CAS No. 66346-59-6

5,7-dihydroxy-4-propyl-2H-chromen-2-one

Cat. No. B1353540
CAS RN: 66346-59-6
M. Wt: 220.22 g/mol
InChI Key: HDPADVKOPBBPJW-UHFFFAOYSA-N
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Description

“5,7-dihydroxy-4-propyl-2H-chromen-2-one” is a type of coumarin . Coumarins are a large class of compounds with the core structure of 1,2-benzopyranone . They are widely found in various natural plants as well as microbial metabolites .


Synthesis Analysis

The synthesis of coumarin derivatives has been a focus for many research groups due to their valuable biological and pharmaceutical properties . One effective synthesis method is based on the Pechmann coumarin synthesis method . This method involves the influence of various Lewis acids on the reaction, and the optimal synthesis conditions of 7-hydroxy-4-substituted coumarins have been explored .


Molecular Structure Analysis

The molecular structure of “5,7-dihydroxy-4-propyl-2H-chromen-2-one” includes a coumarin core structure with hydroxy groups at the 5 and 7 positions and a propyl group at the 4 position .


Chemical Reactions Analysis

The synthesis of “5,7-dihydroxy-4-propyl-2H-chromen-2-one” involves a series of chemical reactions. For example, one method involves the use of 1-(2,4-dihydroxyphenyl) ethanone and ethyl acetoacetate in the presence of sulfuric acid via the Pechmann reaction .

Scientific Research Applications

  • Synthesis Procedures of Coumarin Heterocycles

    • Field : Organic and Pharmaceutical Chemistry .
    • Application : The synthesis of coumarin systems, including 5,7-dihydroxy-4-propyl-2H-chromen-2-one, has been a topic of interest due to their valuable biological and pharmaceutical properties .
    • Methods : Various methods have been developed for the synthesis of coumarin systems. These methods are carried out in classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures .
    • Results : More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .
  • Antimicrobial and Antitumor Screening

    • Field : Medicinal Chemistry .
    • Application : Chromene compounds, including 5,7-dihydroxy-4-propyl-2H-chromen-2-one, have shown significant biological properties, making them a target in drug design research .
    • Methods : The synthesis and characterization of two novel series of chromene compounds were achieved using multi-component reactions .
    • Results : All the designed compounds showed significant potent antimicrobial activities. Four potent compounds showed promising MIC from 0.007 to 3.9 µg/mL .

Future Directions

The future directions for “5,7-dihydroxy-4-propyl-2H-chromen-2-one” and other coumarin derivatives could involve further exploration of their synthesis methods and investigation of their biological properties . This could lead to the development of new drugs and therapies.

properties

IUPAC Name

5,7-dihydroxy-4-propylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c1-2-3-7-4-11(15)16-10-6-8(13)5-9(14)12(7)10/h4-6,13-14H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDPADVKOPBBPJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=CC(=CC(=C12)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30419808
Record name 5,7-dihydroxy-4-propyl-2H-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30419808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-dihydroxy-4-propyl-2H-chromen-2-one

CAS RN

66346-59-6
Record name 5,7-Dihydroxy-4-propyl-2H-1-benzopyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66346-59-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,7-dihydroxy-4-propyl-2H-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30419808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A suspension of anhydrous phloroglucinol (20.0 g, 0.159 mol) in ethyl butrylacetate (26.3 g; 0.167 mol) was added over 30 min to 50 g of constantly stirred trifluoromethanesulfonic acid cooled in an ice bath. A drying tube was then fined to the reaction vessel and the mixture was stirred for 16h at 25° C., after which the resulting thick paste was combined with ice (200 g) and water (300 mL) with brisk stirring. After 30 min the solid material was collected by vacuum filtration and recrystallised from 95% ethanol to yield coumarin 15 (34.7 g; 99%) as lemon yellow crystals. mp 236°-238° C. 1H NMR (CDCl3 /CD3OD 3:1): δ6.13(1H, d; J =2.3 Hz), 6.04(1H, d; J=2.3 Hz), 5.68(1H, s), 2.76(2H, t; J=7.4 Hz), 1.47(2H, tq; J =7.7, 7.4 Hz), 0.82(3H, t; J =7.7 Hz). 13C NMR (CDCl3 /CD3OD 3:1): δ163.1, 160.7, 160.6, 157.3, 156.7, 107.8, 102.5, 99.2, 95.0, 37.7, 22.5, 13.4. Anal. calc. for C12H12O4.(H2O): C, 60.50; H, 5.92. Found: C, 60.47; H, 5.92.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
26.3 g
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Reaction Step One
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0 (± 1) mol
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reactant
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[Compound]
Name
16h
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0 (± 1) mol
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[Compound]
Name
ice
Quantity
200 g
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reactant
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Five
Yield
99%

Synthesis routes and methods II

Procedure details

condensing ethyl butyrylacetate and phloroglucinol in the presence of an acid catalyst to form 5,7-dihydroxy-4-propylcoumarin;
Quantity
0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
25
Citations
AS Abd‐El‐Aziz, AT Alsaggaf, RM Okasha… - …, 2016 - Wiley Online Library
A series of novel fluorescent 5,7‐dihydroxy‐4‐propyl‐2H‐chromen‐2‐one derivatives (2a–j) were synthesized and were found to absorb around 322 and 410 nm.All compounds except …
V Raj, J Lee - Frontiers in Chemistry, 2020 - frontiersin.org
2H/4H-chromene (2H/4H-ch) is an important class of heterocyclic compounds with versatile biological profiles, a simple structure, and mild adverse effects. Researchers discovered …
Number of citations: 102 www.frontiersin.org
AM El-Agrody, AM Fouda, MA Assiri, A Mora… - Medicinal Chemistry …, 2020 - Springer
A series of 2-amino-4-aryl-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile (4a–m) were synthesized via a one-pot three component condensation reaction between 4-hydroxy-…
Number of citations: 23 link.springer.com
T Ma, L Liu, H Xue, L Li, C Han, L Wang… - Journal of medicinal …, 2008 - ACS Publications
(+)-Calanolide A (1) as a natural product was previously found as an inhibitor of HIV-1 reverse transcriptase. In our further investigation of its template, racemic 11-demethyl-12-oxo …
Number of citations: 117 pubs.acs.org
K Kumar, H Waldmann - Angewandte Chemie International …, 2009 - Wiley Online Library
Mimicking nature synthetically: The successful development of multistep stereoselective syntheses gives access to natural product inspired compound collections having carbo‐, oxa‐,…
Number of citations: 297 onlinelibrary.wiley.com
EKA Abdelall, HAH Elshemy, MB Labib… - Bioorganic …, 2022 - Elsevier
In this study, three novel sets of 4-aryl-4H-chromene derivatives 4a–c, 6a–d and 7a–c were synthesized and evaluated for anticancer activity. Characterization of new compounds was …
Number of citations: 7 www.sciencedirect.com
TH Afifi, RM Okasha, H Alsherif… - Current Organic …, 2017 - ingentaconnect.com
Aim and Objective: Chromenes are one of the most demanded compounds that are recognized for their unique pharmacological and biological activities. This report illustrates the …
Number of citations: 21 www.ingentaconnect.com
AS Abd-El-Aziz, A Alsaggaf, E Assirey, A Naqvi… - International Journal of …, 2021 - mdpi.com
The high biological activity of the chromene compounds coupled with the intriguing optical features of azo chromophores prompted our desire to construct novel derivatives of chromene …
Number of citations: 15 www.mdpi.com
S Cholayil Palapetta, H Gurusamy, S Ganapasam - ACS omega, 2023 - ACS Publications
2-Aminobenzochromenes and dihydropyranochromenes represent a unique class of biologically active compounds. Recent organic syntheses focus on the development of …
Number of citations: 1 pubs.acs.org
A Rawat, AVB Reddy - European Journal of Medicinal Chemistry Reports, 2022 - Elsevier
Coumarin derivatives are important class of natural plant metabolites that offer variety of biological activities. They can also be derived synthetically, and a wide variety of synthetic …
Number of citations: 56 www.sciencedirect.com

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